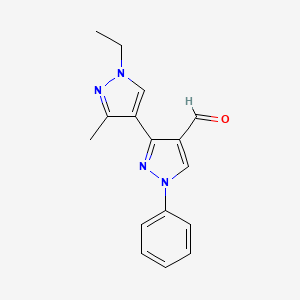
1'-ethyl-3'-methyl-1-phenyl-1H,1'H-3,4'-bipyrazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1’-ethyl-3’-methyl-1-phenyl-1H,1’H-3,4’-bipyrazole-4-carbaldehyde is a complex organic compound belonging to the class of bipyrazoles This compound is characterized by the presence of two pyrazole rings, which are fused together, and an aldehyde functional group The presence of the ethyl, methyl, and phenyl substituents further adds to its structural complexity
准备方法
The synthesis of 1’-ethyl-3’-methyl-1-phenyl-1H,1’H-3,4’-bipyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of substituents: The ethyl, methyl, and phenyl groups can be introduced through various alkylation and acylation reactions.
Formation of the bipyrazole structure: This involves the coupling of two pyrazole rings, which can be facilitated by using appropriate coupling agents.
Introduction of the aldehyde group: This can be achieved through formylation reactions, such as the Vilsmeier-Haack reaction, where a formylating agent like DMF and POCl3 is used.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing catalysts and advanced purification techniques.
化学反应分析
1’-ethyl-3’-methyl-1-phenyl-1H,1’H-3,4’-bipyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole rings can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties, such as polymers and dyes.
作用机制
The mechanism of action of 1’-ethyl-3’-methyl-1-phenyl-1H,1’H-3,4’-bipyrazole-4-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrazole rings may also interact with biological receptors, modulating their function.
相似化合物的比较
1’-ethyl-3’-methyl-1-phenyl-1H,1’H-3,4’-bipyrazole-4-carbaldehyde can be compared with other bipyrazole derivatives, such as:
1,3-diphenyl-1H-pyrazole-4-carbaldehyde: Lacks the ethyl and methyl substituents, which may affect its biological activity and chemical reactivity.
3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Contains additional methyl groups, which may influence its solubility and interaction with biological targets.
The unique combination of substituents in 1’-ethyl-3’-methyl-1-phenyl-1H,1’H-3,4’-bipyrazole-4-carbaldehyde contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
属性
IUPAC Name |
3-(1-ethyl-3-methylpyrazol-4-yl)-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-3-19-10-15(12(2)17-19)16-13(11-21)9-20(18-16)14-7-5-4-6-8-14/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOBGSNHFCHNBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=NN(C=C2C=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
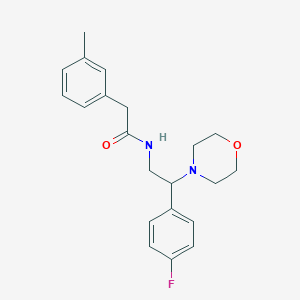
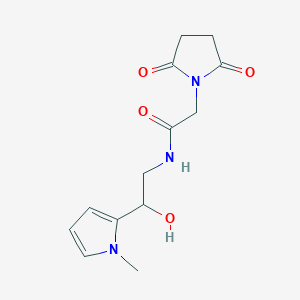
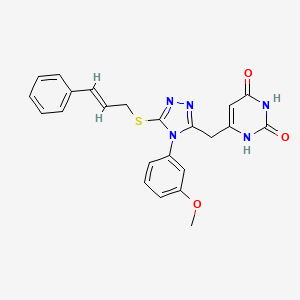
![4-[(4-Methylphenyl)methyl-prop-2-ynylamino]-3-nitrobenzonitrile](/img/structure/B2509800.png)
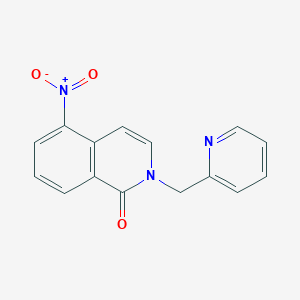
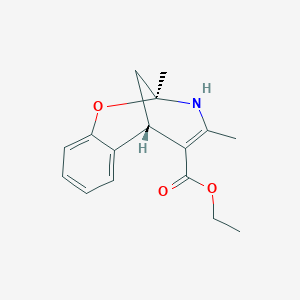
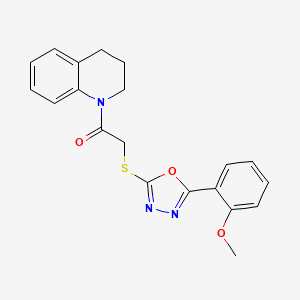
![2-(2-furyl)-5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2509804.png)
![N-(2,3-dimethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2509810.png)
![2-[ethyl({4-[(3-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl})amino]ethan-1-ol](/img/structure/B2509813.png)


![1-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B2509816.png)

